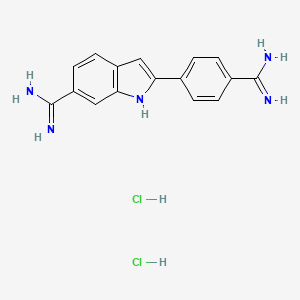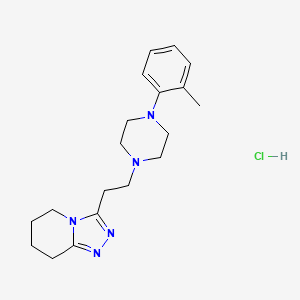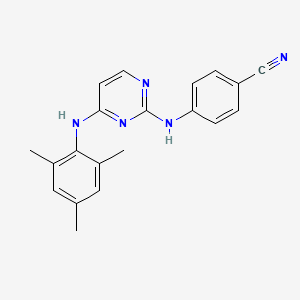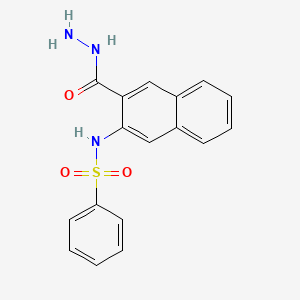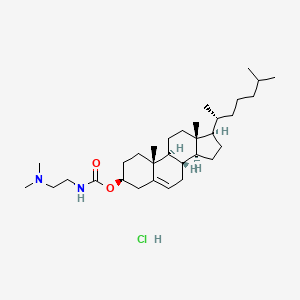
DC-コレステロール
説明
DC-Cholesterol is a cholesterol analog that transfects DNA and RNA via cationic liposome formulation with phospholipids . It is a cationic cholesterol derivative and has been used for transfection of mRNA into A549 cells without affecting cell viability .
Synthesis Analysis
The synthesis of DC-Cholesterol involves the design and biological evaluation of the cationic lipid gene delivery vectors based on cholesterol and natural amino acids lysine or histidine . An improved synthesis of DC-Cholesterol, its analogues, and Vitamin D-based lipids for the preparation of liposomes in gene therapy has been described .Molecular Structure Analysis
The molecular structures of cholesterol-derived lipid 3β-[N-(N’,N’-dimethylaminoethyl)-carbamoyl] cholesterol (DC-Chol) and the designed lipids have been studied . The changes induced by cholesterol in the deep hydrophobic phospholipid acyl chain domain are different from the ones observed in the superficial region of the hydrophilic-hydrophobic interface .Chemical Reactions Analysis
Multiple analytical methods have been developed for analysis of cholesterol, including classical chemical methods, enzymatic assays, gas chromatography (GC), liquid chromatography (LC), and mass spectrometry (MS) . The compound consists of a carborane unit (ten boron atoms) bearing a cholesterol unit on one side .Physical And Chemical Properties Analysis
The thermodynamic behavior of DC-Cholesterol has been studied at 37.0 ± 0.1°C at the air/solution interface . The effect of cholesterol concentration on asymmetric phospholipid membrane is through changing the fluidity of asymmetric phospholipid membrane .科学的研究の応用
リポソーム医薬品送達システム
DC-コレステロールは、コレステロールとリン脂質で構成される球状のベシクルであるリポソームの生成に使用されます。これらのリポソームは、薬物をカプセル化して安定性とバイオアベイラビリティを高めることができます。 DC-コレステロールとDOPE(ジオレオイルホスファチジルエタノールアミン)の組み合わせは、核酸や薬物療法に使用される強力なリポソームを形成します .
分析化学
AppsLab Library of Analytical Applicationsは、リポジトリにDC-コレステロールを参照しており、詳細な化合物分析とクロマトグラフィーのための分析方法におけるその使用を示しています .
生物医学材料研究
DC-コレステロールは、ポリマー、タンパク質、糖などの他の材料と組み合わせた場合の特性について調査されています。 この研究は、生物医学用途向けの脂質の多用途な特性を強化することを目的としています .
コレステロール系液晶およびゲル化剤
コレステロール系化合物の研究には、液晶およびゲル化剤の開発が含まれ、そこでDC-コレステロールのユニークな特性が高度な材料科学用途に活用されています .
作用機序
Target of Action
DC-Cholesterol, a derivative of cholesterol with a quaternary amine salt attached via the 3-C position , primarily targets cell membranes. It is known to interact with lipid rafts, which are cholesterol-rich microdomains in the cell membrane . These lipid rafts play a crucial role in cellular processes such as signal transduction and membrane trafficking .
Mode of Action
DC-Cholesterol interacts with its targets, the lipid rafts, by integrating into the cell membrane. This integration fortifies membrane packing and reduces fluidity and permeability of the lipid bilayer in vesicles, enhancing bilayer rigidity and strength . DC-Cholesterol can be combined with dioleoylphosphatidylethanolamine (DOPE) to produce powerful liposomes .
Biochemical Pathways
Cholesterol, from which DC-Cholesterol is derived, plays a critical role in multiple cellular functions. These include regulating the physical properties of the plasma membrane to ensure cell viability, growth, proliferation, and serving as a signaling and precursor molecule in biochemical pathways . The biosynthesis of cholesterol involves nearly 30 enzymatic reactions, starting from acetyl coenzyme A (acetyl-CoA) .
Pharmacokinetics
DC-Cholesterol has been shown to have potential as a nanocarrier for nucleic acids and drug therapies . It imparts a positive surface charge to the microbubbles for ultrasound-based transfection of clustered regularly interspaced short palindromic repeats (CRISPRs) . .
Result of Action
The molecular and cellular effects of DC-Cholesterol’s action are primarily related to its role in enhancing the stability and rigidity of cell membranes. This can influence the localization and function of immunogenic receptors like MHC-II and IFN-ɣR . Moreover, DC-Cholesterol has been shown to be an effective transfection agent, aiding in the delivery of genetic material into cells .
Action Environment
The action, efficacy, and stability of DC-Cholesterol can be influenced by various environmental factors. For instance, the physiological environment can impact the rate at which DC-Cholesterol is removed from circulation . Additionally, the presence of other lipids, such as DOPE, can enhance the formation of liposomes, thereby influencing the action of DC-Cholesterol .
将来の方向性
The regulation of DC biology by lipid metabolism is a key future direction. Insights into the connections between lipid metabolism and DC functional specialization may facilitate the development of new therapeutic strategies for human diseases . The identification of a new LXR antagonist opens new treatment avenues for cancer patients .
生化学分析
Biochemical Properties
DC-Cholesterol interacts with various biomolecules in biochemical reactions. It is a lipid that can be absorbed from dietary sources or synthesized in the liver . It is an essential component of cell membranes, allowing them to maintain permeability and fluidity . Cholesterol is also required for the production of steroid hormones and fat-soluble vitamins .
Cellular Effects
DC-Cholesterol has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, cholesterol is a critical component of cells and is essential for life . Cholesterol synthesis is a complex, coordinated process involving a series of enzymes .
Molecular Mechanism
The molecular mechanism of DC-Cholesterol involves its extraction process. Using a detailed computational model of cholesterol and cyclodextrin (CD), it has been observed that the CDs rapidly bind to the membrane surface in a dimeric form, and, provided that the CD dimers are in a suitable orientation, cholesterol molecules are being extracted spontaneously .
Temporal Effects in Laboratory Settings
The effects of DC-Cholesterol over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, in humans, who have limited capacity for absorption of dietary cholesterol, increased intakes of cholesterol can usually be compensated for by inhibition of cholesterol synthesis, resulting in only a slight increase, if at all, in serum cholesterol .
Dosage Effects in Animal Models
The effects of DC-Cholesterol vary with different dosages in animal models. Diets containing high levels of cholesterol and high levels of fat (HCHF) are frequently the culprit in causing hypercholesterolemia . In addition, genetic factors influence susceptibility to diet-induced hypercholesterolemia .
Metabolic Pathways
DC-Cholesterol is involved in several metabolic pathways. The cellular cholesterol level reflects the dynamic balance between biosynthesis, uptake, export, and esterification . The key factors governing these pathways and the major mechanisms by which they respond to varying sterol levels are described .
Transport and Distribution
DC-Cholesterol is transported and distributed within cells and tissues. Lipoproteins, made up of proteins with a core of lipids (cholesterol/triglycerides), provide a way for water-insoluble lipids to be carried in the circulation . They act as a biological taxi, picking up lipids and dropping them off where they are required .
Subcellular Localization
The subcellular localization of DC-Cholesterol and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Our understanding of subcellular localization of cholesterol biosynthesis enzymes is far from complete .
特性
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N2O2.ClH/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5;/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXSJGHXHUZXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H57ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



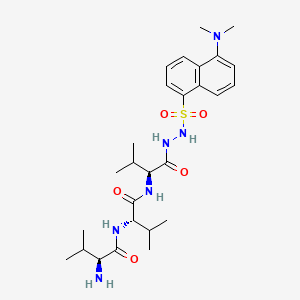
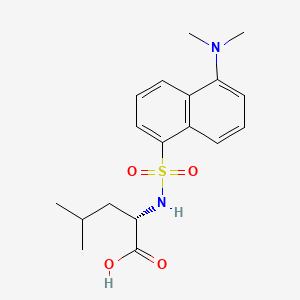

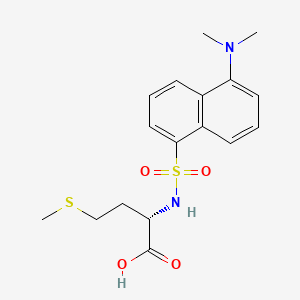
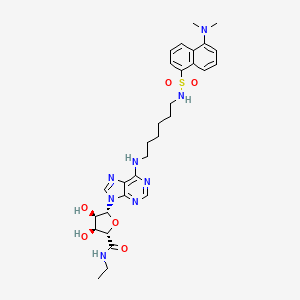
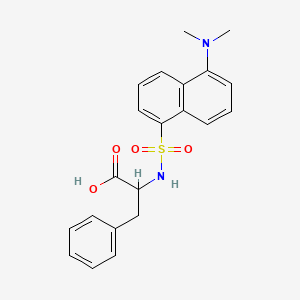
![2-[4-Acetamidylphenylamino]-4-[2-benzoylphenylamino]-5-nitropyrimidine hydrochloride](/img/structure/B1669811.png)


